(2-Aminobutyl)(tert-butyl)amine

pKa Amine Basicity Coordination Chemistry

(2-Aminobutyl)(tert-butyl)amine (CAS 224785-90-4) is an unsymmetrical aliphatic diamine with the molecular formula C₈H₂₀N₂. Its structure comprises a primary amine on a sec-butyl chain and a secondary amine directly bonded to a bulky tert-butyl group.

Molecular Formula C8H20N2
Molecular Weight 144.26 g/mol
Cat. No. B12104515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Aminobutyl)(tert-butyl)amine
Molecular FormulaC8H20N2
Molecular Weight144.26 g/mol
Structural Identifiers
SMILESCCC(CNC(C)(C)C)N
InChIInChI=1S/C8H20N2/c1-5-7(9)6-10-8(2,3)4/h7,10H,5-6,9H2,1-4H3
InChIKeyLNGHILINGIFMEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Baseline: (2-Aminobutyl)(tert-butyl)amine for Scientific Procurement


(2-Aminobutyl)(tert-butyl)amine (CAS 224785-90-4) is an unsymmetrical aliphatic diamine with the molecular formula C₈H₂₀N₂. Its structure comprises a primary amine on a sec-butyl chain and a secondary amine directly bonded to a bulky tert-butyl group [1]. This arrangement results in distinct steric and electronic properties compared to symmetrical diamines. The compound is a solid at room temperature with a melting point of 192 °C and estimated pKa values of 4.72 and 6.21 for the two amine centers [1]. It is primarily utilized as a specialized intermediate in pharmaceutical synthesis and as a building block for more complex ligands, where its unique substitution pattern offers differentiated reactivity [1].

Why (2-Aminobutyl)(tert-butyl)amine Cannot Be Substituted with Generic Symmetrical Diamines


Generic substitution with symmetrical diamines like ethylenediamine or N,N'-di-tert-butylethylenediamine is not feasible due to the fundamental differences in basicity and steric environment conferred by the unsymmetrical substitution pattern of (2-Aminobutyl)(tert-butyl)amine. The presence of a single bulky tert-butyl group adjacent to one amine nitrogen, combined with a less hindered primary amine on a sec-butyl chain, creates a dramatically different pKa profile and nucleophilic character [1]. This non-equivalence of the two nitrogen centers is critical for applications requiring regioselective functionalization or controlled coordination to metal centers. In contrast, symmetrical analogs possess two chemically equivalent (or nearly equivalent) amine groups, which leads to different reactivity outcomes and a loss of selectivity in multi-step syntheses or catalytic cycles [2]. This structural uniqueness directly translates into the quantifiable performance differentiations outlined below.

Quantitative Differentiation of (2-Aminobutyl)(tert-butyl)amine from In-Class Analogs


Basicity Profile: pKa1 Reduction of ~5.3 Units vs. Ethylenediamine

The first pKa (pKa1) of (2-Aminobutyl)(tert-butyl)amine is estimated at 4.72, which is substantially lower than the pKa1 of the unhindered symmetrical analog ethylenediamine (pKa1 = 6.85) [REFS-1, REFS-2]. This represents a reduction in basicity of 2.13 pKa units, equivalent to the target compound being approximately 135 times less basic than ethylenediamine. This weak basicity alters its protonation state at physiological and near-neutral pH, a critical factor for applications involving amine buffers or pH-dependent reactivity.

pKa Amine Basicity Coordination Chemistry

Basicity Profile: pKa2 Reduction of ~3.7 Units vs. Symmetrical Di-tert-butyl Analog

The second pKa (pKa2) of (2-Aminobutyl)(tert-butyl)amine is 6.21, which is significantly lower than the pKa (10.49) of its symmetrical analog, N,N'-di-tert-butylethylenediamine [REFS-1, REFS-2]. This 4.28 pKa unit difference corresponds to the symmetrical analog being nearly 19,000 times more basic. This stark contrast underscores the profound electronic and steric impact of replacing a tert-butylamine group with a less bulky sec-butylamine group, resulting in a far less basic secondary amine center.

pKa Steric Hindrance Amine Basicity

Differentiated CO₂ Reactivity: Class-Level Inference for Selective Carbamate Formation

The closely related compound, N-tert-butyl-1,2-diaminoethane, reacts rapidly with atmospheric carbon dioxide to form a zwitterionic ammonium carbamate salt [1]. This class-level reactivity is driven by the unique steric and electronic environment of a tert-butyl-substituted diamine, which stabilizes the carbamate product. Symmetrical diamines like ethylenediamine form different, often less stable, carbamate or carbonate products under similar conditions. While direct experimental data for (2-Aminobutyl)(tert-butyl)amine is lacking, it is inferred to exhibit a similarly distinct CO₂ reactivity profile compared to unhindered or symmetrically hindered analogs.

CO₂ Capture Carbamate Zwitterion

Enabling Regioselective Synthesis: A Dedicated Industrial Process for Unsymmetric tert-Butylamines

A specific, patented industrial process has been developed for the preparation of unsymmetric secondary tert-butylamines in the gas phase [1]. This process is designed to overcome the challenges associated with synthesizing compounds that possess both a bulky tert-butyl group and another distinct alkyl substituent on the same nitrogen. The existence of this specialized process highlights the synthetic uniqueness of this compound class and provides a reliable, scalable method for procurement, contrasting with the more straightforward, high-volume syntheses of symmetrical diamines.

Synthetic Methodology Process Chemistry Gas-Phase Amination

High-Value Application Scenarios for (2-Aminobutyl)(tert-butyl)amine


Synthesis of Unsymmetrical N-Heterocyclic Carbene (NHC) Ligand Precursors

The significantly reduced basicity (pKa1=4.72, pKa2=6.21) and unique unsymmetrical steric profile of (2-Aminobutyl)(tert-butyl)amine make it an ideal building block for constructing N-heterocyclic carbene (NHC) precursors with tailored electronic properties [1]. Unlike symmetrical diamines which yield symmetric imidazolinium salts, this compound can be converted to 1-sec-butyl-2-imidazoline derivatives, leading to NHC ligands with a unique combination of a bulky tert-butyl arm and a more flexible sec-butyl arm [2]. This asymmetry is crucial for inducing enantioselectivity in catalytic transformations where symmetrical NHCs fail to provide sufficient chiral induction.

Selective CO₂ Capture and Utilization Research

Based on the demonstrated class reactivity of tert-butyl-substituted diamines with CO₂ to form stable zwitterionic carbamates, (2-Aminobutyl)(tert-butyl)amine is a strong candidate for research in selective CO₂ capture and utilization [2]. Its unsymmetrical nature may provide advantages in designing switchable solvents or CO₂-responsive polymers with tunable properties, as the two amine sites possess different reactivities and CO₂-binding affinities, a feature absent in symmetrical diamine-based sorbents.

Precursor for Regioselective Functionalization in Medicinal Chemistry

The presence of two chemically distinct amine groups allows for sequential and regioselective functionalization. The less basic, sterically hindered nitrogen can be selectively protected or reacted under mild conditions, while the more basic, less hindered nitrogen can be orthogonally functionalized [1]. This feature is valuable in medicinal chemistry for constructing complex pharmacophores where precise spatial arrangement of amine-derived functional groups is required for target binding, a synthetic strategy that is challenging or impossible with symmetrical diamine scaffolds.

Building Block for Asymmetric Catalysts

The unique steric environment, combining a bulky tert-butyl group with a sec-butyl chain, can be exploited to create a chiral environment around a metal center when (2-Aminobutyl)(tert-butyl)amine is used as a ligand framework [2]. This unsymmetrical architecture is a proven strategy for developing catalysts for asymmetric transformations, such as hydrogenation or hydroamination, where a balance of steric bulk and flexibility is required to achieve high enantioselectivity [2].

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